Dimethyl {2-(4-chlorobenzyl)-5-[(4-fluorobenzyl)amino]-1,3-oxazol-4-yl}phosphonate
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Overview
Description
DIMETHYL {2-[(4-CHLOROPHENYL)METHYL]-5-{[(4-FLUOROPHENYL)METHYL]AMINO}-1,3-OXAZOL-4-YL}PHOSPHONATE is a complex organic compound that features a combination of oxazole and phosphonate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIMETHYL {2-[(4-CHLOROPHENYL)METHYL]-5-{[(4-FLUOROPHENYL)METHYL]AMINO}-1,3-OXAZOL-4-YL}PHOSPHONATE typically involves multi-step organic reactions. The process begins with the preparation of the oxazole ring, followed by the introduction of the phosphonate group. Common reagents used in these reactions include chlorinated and fluorinated benzylamines, phosphonic acid derivatives, and various catalysts to facilitate the formation of the oxazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Purification steps such as crystallization, distillation, and chromatography are essential to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
DIMETHYL {2-[(4-CHLOROPHENYL)METHYL]-5-{[(4-FLUOROPHENYL)METHYL]AMINO}-1,3-OXAZOL-4-YL}PHOSPHONATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
DIMETHYL {2-[(4-CHLOROPHENYL)METHYL]-5-{[(4-FLUOROPHENYL)METHYL]AMINO}-1,3-OXAZOL-4-YL}PHOSPHONATE has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It can be used in the study of enzyme interactions and as a probe for biological pathways.
Industry: It can be used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of DIMETHYL {2-[(4-CHLOROPHENYL)METHYL]-5-{[(4-FLUOROPHENYL)METHYL]AMINO}-1,3-OXAZOL-4-YL}PHOSPHONATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- **DIMETHYL {2-[(4-CHLOROPHENYL)METHYL]-5-{[(4-FLUOROPHENYL)METHYL]AMINO}-1,3-OXAZOL-4-YL}PHOSPHONATE shares similarities with other oxazole and phosphonate derivatives, such as:
- DIMETHYL {2-[(4-BROMOPHENYL)METHYL]-5-{[(4-FLUOROPHENYL)METHYL]AMINO}-1,3-OXAZOL-4-YL}PHOSPHONATE
- DIMETHYL {2-[(4-CHLOROPHENYL)METHYL]-5-{[(4-METHOXYPHENYL)METHYL]AMINO}-1,3-OXAZOL-4-YL}PHOSPHONATE
Uniqueness
The uniqueness of DIMETHYL {2-[(4-CHLOROPHENYL)METHYL]-5-{[(4-FLUOROPHENYL)METHYL]AMINO}-1,3-OXAZOL-4-YL}PHOSPHONATE lies in its specific combination of substituents, which can impart distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C19H19ClFN2O4P |
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Molecular Weight |
424.8 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)methyl]-4-dimethoxyphosphoryl-N-[(4-fluorophenyl)methyl]-1,3-oxazol-5-amine |
InChI |
InChI=1S/C19H19ClFN2O4P/c1-25-28(24,26-2)19-18(22-12-14-5-9-16(21)10-6-14)27-17(23-19)11-13-3-7-15(20)8-4-13/h3-10,22H,11-12H2,1-2H3 |
InChI Key |
IHLBNYWURZUMJN-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(C1=C(OC(=N1)CC2=CC=C(C=C2)Cl)NCC3=CC=C(C=C3)F)OC |
Origin of Product |
United States |
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